molecular formula C9H8N4O2 B2392072 Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate CAS No. 1697344-99-2

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Cat. No. B2392072
CAS RN: 1697344-99-2
M. Wt: 204.189
InChI Key: BLVPCUOMAHEMCD-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate” is a chemical compound. Its IUPAC name is methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was reported, which features an efficient construction of the triazole ring under flow conditions . Another study reported the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, studies have reported on the chemical reactions of related compounds .

Advantages and Limitations for Lab Experiments

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high binding affinity for enzymes. This makes it an ideal tool for studying enzyme activity in vitro. However, this compound has some limitations as well. It is not as specific as other inhibitors, and it can also bind to other proteins, which can lead to off-target effects.

Future Directions

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has potential for use in a variety of scientific research applications. It could be used to study the activity of enzymes in metabolic pathways, as well as other proteins involved in cellular processes. It could also be used to study the effects of inhibitors on biochemical pathways. Additionally, this compound could be used to develop new drugs or drug delivery systems, as it has a high binding affinity for enzymes and other proteins. Finally, this compound could be used to study the effects of environmental toxins on biochemical pathways, as it has been shown to inhibit the activity of enzymes involved in metabolic pathways.

Synthesis Methods

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can be synthesized by the reaction of isonicotinic acid with sodium azide in the presence of a base such as sodium hydroxide. This reaction produces a white solid that can be purified by recrystallization or column chromatography. The yields of the reaction are typically high, making it an efficient and cost-effective method for producing this compound.

Scientific Research Applications

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has been used in scientific research as a biochemical tool to investigate the structure and function of enzymes. It has been used to study the activity of enzymes involved in metabolic pathways, such as the cytochrome P450 system. This compound can also be used to study the activity of other proteins, such as the activity of transcription factors.

Biochemical Analysis

Biochemical Properties

It is known that the triazole moiety in the compound actively contributes to binding to the active site of enzymes . This suggests that Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate may interact with various enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

Preliminary studies suggest that triazole hybrids, which include compounds similar to this compound, exhibit cytotoxic activities against certain tumor cell lines . This indicates that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVPCUOMAHEMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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